PERFLUORO(DIMETHYLETHYLCYCLOHEXANE)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Perfluoro(dimethylethylcyclohexane): is a fluorocarbon liquid, a perfluorinated derivative of the hydrocarbon dimethylethylcyclohexane. It is chemically and biologically inert, making it a valuable compound in various industrial and scientific applications .

Applications De Recherche Scientifique

Chemistry: In chemistry, perfluoro(dimethylethylcyclohexane) is used as a solvent for gases due to its ability to dissolve gases effectively while being a poor solvent for solids and liquids .

Biology and Medicine: Its inert nature makes it useful in biological and medical research, particularly in studies requiring non-reactive environments .

Industry: Industrially, perfluoro(dimethylethylcyclohexane) is employed as a heat transfer agent and dielectric fluid. It is also used as a tracer in various applications due to its detectability at extremely low concentrations .

Mécanisme D'action

Target of Action

Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound . The primary targets of perfluorinated compounds are often receptors in the liver, such as the peroxisome proliferator receptor alpha . These receptors play a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

Perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) are known to interact with their targets by activating the peroxisome proliferator receptor alpha . This activation leads to changes in gene expression, which can result in various physiological effects, such as increased proliferation of hepatocytes .

Biochemical Pathways

The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can affect various biochemical pathways. For instance, it can lead to the upregulation of genes involved in fatty acid oxidation, which can result in increased lipid metabolism . Additionally, these compounds can also affect the circadian rhythm by inhibiting NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

Perfluorinated compounds are generally known for their chemical and biological inertness . This suggests that they may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact their bioavailability.

Result of Action

The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can lead to increased hepatocyte proliferation . This can result in various liver-related effects, such as hepatomegaly and steatosis . Additionally, the inhibition of NR1D1 can potentially disrupt the normal circadian rhythm .

Action Environment

The action of Perfluoro(dimethylethylcyclohexane) can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can potentially affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure .

Analyse Biochimique

Biochemical Properties

It is known that perfluororganic compounds can serve as sorbents for some biologically active compounds, including lipids and proteins .

Cellular Effects

It is known that perfluororganic compounds can have an effect on metabolic processes occurring in the blood .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) over time are being studied. A procedure for the determination of a group of perfluororganic compounds, including PERFLUORO(DIMETHYLETHYLCYCLOHEXANE), in whole blood and tissues of laboratory animals by gas-liquid chromatography–mass spectrometry has been developed .

Dosage Effects in Animal Models

The time of the presence of the xenobiotic in the bloodstream and in various organs of small laboratory animals during the endotracheal route of administration has been estimated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluoro(dimethylethylcyclohexane) can be synthesized using the Fowler process. This involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene. This method is preferred over using dimethylethylcyclohexane directly as it requires less fluorine .

Industrial Production Methods: The industrial production of perfluoro(dimethylethylcyclohexane) follows similar synthetic routes but on a larger scale. The process ensures high purity and yield, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Perfluoro(dimethylethylcyclohexane) is known for its chemical inertness. It does not readily undergo common chemical reactions such as oxidation, reduction, or substitution .

Common Reagents and Conditions: Due to its inert nature, there are no common reagents or conditions that significantly react with perfluoro(dimethylethylcyclohexane). This stability is one of its defining characteristics .

Major Products Formed: Given its resistance to chemical reactions, perfluoro(dimethylethylcyclohexane) does not form major products through typical chemical processes .

Comparaison Avec Des Composés Similaires

- Perfluoro-1,3-dimethylcyclohexane

- Perfluorohexyloctane

- Perfluorodecalin

Uniqueness: Perfluoro(dimethylethylcyclohexane) stands out due to its specific molecular structure, which provides a unique combination of high thermal stability, low viscosity, and low surface tension. These properties make it particularly suitable for specialized industrial applications .

Propriétés

Numéro CAS |

144898-38-4 |

|---|---|

Formule moléculaire |

C10F20 |

Poids moléculaire |

500.078 |

Nom IUPAC |

1,1,2,2,3,3,4,4,5-nonafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6,6-bis(trifluoromethyl)cyclohexane |

InChI |

InChI=1S/C10F20/c11-2(5(16,17)10(28,29)30)1(8(22,23)24,9(25,26)27)3(12,13)6(18,19)7(20,21)4(2,14)15 |

Clé InChI |

PMSCRQHDVRQSFQ-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

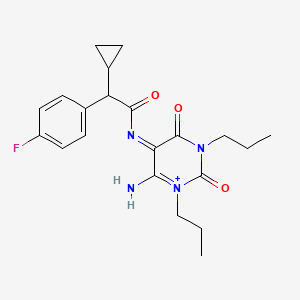

![(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589247.png)